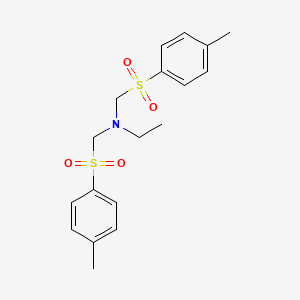

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine

Description

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine (CID 78299) is a sulfonamide-derived compound with the molecular formula C₁₈H₂₃NO₄S₂ . Its structure features an ethylamine backbone substituted with two p-toluenesulfonylmethyl groups. Key identifiers include:

- SMILES:

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C - InChIKey: QUVOXOIEHSGNAH-UHFFFAOYSA-N Predicted collision cross-section (CCS) values for adducts range from 187.9–198.5 Ų, indicating moderate molecular size and polarity .

Properties

CAS No. |

4542-70-5 |

|---|---|

Molecular Formula |

C18H23NO4S2 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine |

InChI |

InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3 |

InChI Key |

QUVOXOIEHSGNAH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine typically involves the reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with formaldehyde to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines and alcohols.

Scientific Research Applications

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition of enzyme activity. The compound can also undergo nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands in Coordination Chemistry

N,N-Bis(2-pyridylmethyl)ethylamine (Bpma)

- Structure : Ethylamine backbone with 2-pyridylmethyl substituents.

- Applications : Forms stable binuclear copper(II) complexes (e.g., Cu₂(bpma)₂(µ-ta)₂) due to pyridyl groups’ strong metal-binding affinity .

- Key Difference : Pyridyl groups enhance metal coordination, whereas the sulfonyl groups in the target compound are electron-withdrawing, likely reducing metal-binding efficacy .

N4Py (N,N-Bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine)

- Structure : Tetradentate ligand with pyridyl and methylamine groups.

- Applications : Used in homogeneous catalysis with iron and manganese for oxygen atom transfer (OAT) reactions .

- Contrast : The target compound’s sulfonyl groups may confer stability in acidic or oxidizing conditions but limit catalytic utility .

Crosslinking and Protein Modification Agents

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

- Structure : Ethylamine with iodoacetyl substituents and a disulfide bridge.

- Applications : Reversible crosslinking of protein sulfhydryl groups via thiol-reactive iodoacetyl moieties .

- Comparison : The target compound’s sulfonyl groups lack thiol reactivity but could serve as protective groups or stabilize protein interactions through hydrogen bonding .

Alkylating Agents and Toxins

Bis(2-chloroethyl)ethylamine (HN1)

- Structure : Ethylamine substituted with chloroethyl groups.

- Applications : A vesicant and alkylating agent used in chemical warfare (CAS 538-07-8) .

- Key Difference: Chloroethyl groups confer DNA crosslinking ability, whereas the target compound’s sulfonyl groups are non-alkylating, suggesting lower toxicity .

Hydrophilic Derivatives

N,N-Bis(2-hydroxyethyl)ethylamine

- Structure : Ethylamine with hydroxyethyl substituents.

- Applications : Used in surfactants, organic synthesis, and pH regulation due to its hydrophilic hydroxyl groups .

- Contrast : The target compound’s sulfonyl groups increase hydrophobicity and acidity, making it more suitable for sulfonylation reactions or as a stabilizer in hydrophobic matrices .

Biological Activity

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is a sulfonamide compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by two p-tolylsulfonyl groups attached to an ethylamine backbone, contributes to its biological activity. This article delves into its biological properties, applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₃N₁O₄S₂

- Molecular Weight : Approximately 381.51 g/mol

- Melting Point : 114-115 °C

- Boiling Point : Approximately 581.1 °C

The compound's sulfonamide groups enhance its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

Sulfonamide derivatives have been explored for their antitumor potential. The presence of the p-tolylsulfonyl groups in this compound may confer similar properties. Studies on related compounds have shown that they can inhibit tumor growth by interfering with cellular processes such as DNA replication and angiogenesis .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.

- Interaction with Biomolecules : Its dual sulfonamide functionality suggests potential interactions with proteins and nucleic acids, which could alter their activity or stability .

Case Studies

- Antibacterial Activity Assessment : A study evaluated the antibacterial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to this compound showed significant inhibition zones, indicating potential effectiveness against these pathogens.

- Antitumor Screening : In a preliminary screening of several sulfonamide compounds, those resembling this compound were found to exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further drug development targeting specific cancers .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Di(p-toluenesulfonyl)methylamine | C₁₈H₂₃N₁O₂S | Similar sulfonamide structure |

| N,N-Bis(phenylsulfonyl)methylamine | C₁₈H₂₃N₁O₂S | Contains phenyl groups; different reactivity |

| N,N-Bis(benzenesulfonyl)methylamine | C₁₈H₂₃N₁O₂S | Utilized in similar applications |

These comparisons highlight how structural variations can influence biological activity and reactivity profiles in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.